molecular formula C20H23N7O3 B14095736 2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B14095736
M. Wt: 409.4 g/mol
InChI Key: VNDNBIQGQZLUCV-UHFFFAOYSA-N
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Description

2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the dimethylamino phenyl group and the acetamide moiety. Common reagents used in these reactions include dimethylformamide, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or imaging agent.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(dimethylamino)phenyl)propan-1-one
  • 3-[4-(dimethylamino)phenyl]-2-propyn-1-ol
  • 2-[4-(dimethylamino)phenyl]ethanol

Uniqueness

2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N7O3

Molecular Weight

409.4 g/mol

IUPAC Name

2-[6-[4-(dimethylamino)phenyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

InChI

InChI=1S/C20H23N7O3/c1-11-12(2)27-16-17(24(5)20(30)25(18(16)29)10-15(21)28)22-19(27)26(11)14-8-6-13(7-9-14)23(3)4/h6-9H,10H2,1-5H3,(H2,21,28)

InChI Key

VNDNBIQGQZLUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)CC(=O)N)C)C

Origin of Product

United States

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